4-[({[3-(Dodecanoylamino)phenyl]carbonyl}oxy)acetyl]phenyl furan-2-carboxylate
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Overview
Description
4-[2-(3-DODECANAMIDOBENZOYLOXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE is a complex organic compound that features a combination of benzoyloxy, acyl, and furan carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-DODECANAMIDOBENZOYLOXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3-dodecanamidobenzoic acid and 2-acetylphenyl furan-2-carboxylate. These intermediates are then coupled through esterification or amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and specific temperature and pressure settings.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-DODECANAMIDOBENZOYLOXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acyl or benzoyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[2-(3-DODECANAMIDOBENZOYLOXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[2-(3-DODECANAMIDOBENZOYLOXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like benzofuran-2-carboxylate share structural similarities and are known for their biological activities.
Acylphenyl Compounds: These compounds have similar acyl groups and are used in various chemical and pharmaceutical applications.
Uniqueness
4-[2-(3-DODECANAMIDOBENZOYLOXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C32H37NO7 |
---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
[4-[2-[3-(dodecanoylamino)benzoyl]oxyacetyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C32H37NO7/c1-2-3-4-5-6-7-8-9-10-16-30(35)33-26-14-11-13-25(22-26)31(36)39-23-28(34)24-17-19-27(20-18-24)40-32(37)29-15-12-21-38-29/h11-15,17-22H,2-10,16,23H2,1H3,(H,33,35) |
InChI Key |
ZSQUKSMPSVNCMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC=CC(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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